molecular formula C10H8BrNO B1290046 6-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 864866-92-2

6-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B1290046
Key on ui cas rn: 864866-92-2
M. Wt: 238.08 g/mol
InChI Key: XWALISSRSGMCSU-UHFFFAOYSA-N
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Patent
US08546564B2

Procedure details

6-Bromo-1-hydroxyisoquinoline (140 mg, 0.63 mmol, 1.0 equiv), tetrabutylammonium bromide (30 mg, 0.09 mmol, 0.15 equiv), and iodomethane (50 uL, 0.75 mmol, 1.2 equiv) were combined in toluene (10 mL) and treated with 50% aq. NaOH (2 mL), and the resulting was mixture stirred rapidly at ambient temperature. After an additional 14 h at room temperature, the mixture was diluted with diethyl ether and washed with water, saturated NaHCO3, and brine. The organic phase was dried over Na2SO4 and concentrated to give a white solid of 6-bromo-2-methylisoquinolin-1-one (104 mg, 0.44 mmol, 70%). This crude material was taken forward without further purification and converted, via Methods 1 and 2, to compound 1 (45 mg, 38%) and isolated as a beige solid. [M−H]−=202.1 m/z. Activity: B
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([OH:12])=[N:7][CH:6]=[CH:5]2.I[CH3:14].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH3:14])[CH:6]=[CH:5]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
BrC=1C=C2C=CN=C(C2=CC1)O
Step Two
Name
Quantity
50 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred rapidly at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C=C2C=CN(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mmol
AMOUNT: MASS 104 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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